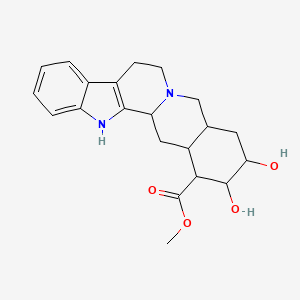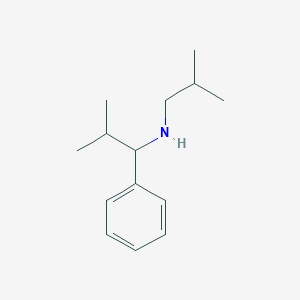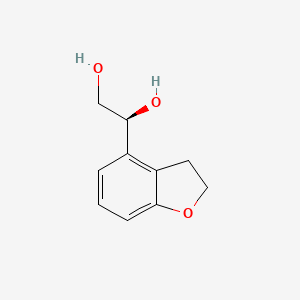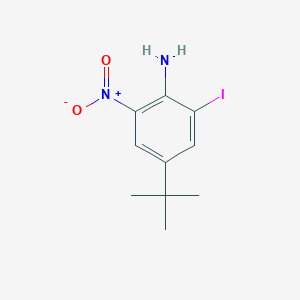
Methyl 17,18-dihydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
18-Beta-hydroxy-3-epi-alpha-yohimbine is an organic compound belonging to the class of yohimbine alkaloids. It is a derivative of yohimbine, primarily found in the plant Rauvolfia vomitoria .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 18-Beta-hydroxy-3-epi-alpha-yohimbine involves several steps, starting from yohimbine. The key steps include hydroxylation and epimerization. The hydroxylation process introduces a hydroxyl group at the 18th position, while epimerization changes the configuration at the 3rd position. The reaction conditions typically involve the use of specific catalysts and controlled temperatures to ensure the desired stereochemistry .
Industrial Production Methods
Industrial production of 18-Beta-hydroxy-3-epi-alpha-yohimbine is not extensively documented. it is likely that large-scale synthesis follows similar steps as laboratory synthesis, with optimizations for yield and purity. The use of bioreactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve high-quality product .
Analyse Des Réactions Chimiques
Types of Reactions
18-Beta-hydroxy-3-epi-alpha-yohimbine undergoes various chemical reactions, including:
Oxidation: This reaction can further oxidize the hydroxyl group to a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 18-keto-3-epi-alpha-yohimbine.
Reduction: Formation of 18-deoxy-3-epi-alpha-yohimbine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
18-Beta-hydroxy-3-epi-alpha-yohimbine has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of yohimbine derivatives.
Biology: Investigated for its potential effects on biological systems, including its interaction with adrenergic receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of conditions such as erectile dysfunction and anxiety.
Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery
Mécanisme D'action
The mechanism of action of 18-Beta-hydroxy-3-epi-alpha-yohimbine involves its interaction with adrenergic receptors. Unlike yohimbine, which primarily targets alpha-2 adrenergic receptors, 18-Beta-hydroxy-3-epi-alpha-yohimbine has a lower affinity for these receptors. This difference in receptor interaction may result in distinct pharmacological effects. The compound’s action on peripheral blood vessels and its potential to influence neurotransmitter release are areas of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Yohimbine: The parent compound, known for its alpha-2 adrenergic receptor antagonism.
Rauwolscine: Another yohimbine derivative with similar pharmacological properties.
Corynanthine: A diastereoisomer of yohimbine with different receptor affinities
Uniqueness
18-Beta-hydroxy-3-epi-alpha-yohimbine is unique due to its specific stereochemistry and hydroxylation at the 18th position. These structural differences result in distinct biological activities and potential therapeutic applications compared to its analogs .
Propriétés
IUPAC Name |
methyl 17,18-dihydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-27-21(26)18-14-9-16-19-13(12-4-2-3-5-15(12)22-19)6-7-23(16)10-11(14)8-17(24)20(18)25/h2-5,11,14,16-18,20,22,24-25H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVZFQGCDSDHSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CC3C4=C(CCN3CC2CC(C1O)O)C5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B12100372.png)

![[6-[3,5-Dihydroxy-2-[[2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B12100385.png)
![tert-butyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12100390.png)




![2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-one](/img/structure/B12100413.png)

